molecular formula C15H11NO B15416865 2-Methyl-10H-fluoreno[2,1-D][1,3]oxazole CAS No. 138235-70-8

2-Methyl-10H-fluoreno[2,1-D][1,3]oxazole

Cat. No.: B15416865
CAS No.: 138235-70-8
M. Wt: 221.25 g/mol
InChI Key: YWCLHQLVCAVIJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-10H-fluoreno[2,1-D][1,3]oxazole is a sophisticated chemical reagent designed for advanced research applications. As part of the 1,3-oxazole family, this compound is of significant interest in medicinal chemistry for its potential as a core structural motif in the development of new therapeutic entities . Oxazole derivatives are widely recognized for their broad spectrum of biological activities, which include serving as key intermediates in the synthesis of molecules with demonstrated antimicrobial, anticancer, and antitubercular properties . The specific fusion with a fluorene system in this compound may potentially enhance its rigidity and planar characteristics, which could be exploited in the design of agents that interact with biological targets such as tubulin, a mechanism known for some synthetic 1,3-oxazole sulfonamides that inhibit cancer cell growth . Researchers can utilize this high-purity compound as a critical building block in heterocyclic chemistry, for constructing compound libraries in drug discovery campaigns, or as a model substrate in methodological studies. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

138235-70-8

Molecular Formula

C15H11NO

Molecular Weight

221.25 g/mol

IUPAC Name

2-methyl-10H-indeno[1,2-g][1,3]benzoxazole

InChI

InChI=1S/C15H11NO/c1-9-16-14-7-6-12-11-5-3-2-4-10(11)8-13(12)15(14)17-9/h2-7H,8H2,1H3

InChI Key

YWCLHQLVCAVIJO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(O1)C3=C(C=C2)C4=CC=CC=C4C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

1,3-Oxazole derivatives vary significantly in bioactivity based on substituents and fused ring systems. Below is a comparative analysis of 2-Methyl-10H-fluoreno[2,1-D][1,3]oxazole with structurally related compounds:

Compound Name Core Structure Key Substituents/Fused Systems Molecular Weight (g/mol) Predicted logP Bioactivity Summary
This compound Fluorene + 1,3-oxazole Methyl, fused fluorene ~279.3 ~3.8 Hypothetical: Enhanced rigidity may improve receptor binding
4-Hydroxyphenyl-1,3-oxazole Monocyclic 1,3-oxazole 4-Hydroxyphenyl 135.1 1.2 Antimicrobial (active at 200 μg/mL against MRSA, E. coli)
Almazole D Natural 1,3-oxazole Complex alkyl/polyether chains 450.5 2.5 Antibacterial (marine-derived)
2-Nitroimidazo[2,1-b][1,3]oxazole Imidazo-oxazole fusion Nitro group 167.1 0.9 Antibacterial (broad-spectrum)
Epoxiconazole (BAS 480 F) Triazole-oxirane hybrid Chlorophenyl, fluorophenyl 329.8 3.0 Antifungal (pesticide use)

Key Observations

Rigidity and π-System Effects: The fused fluorene system in this compound enhances structural rigidity compared to monocyclic oxazoles (e.g., 4-hydroxyphenyl-1,3-oxazole). This rigidity is theorized to improve receptor-binding selectivity, as seen in other fused heterocycles like imidazo-oxazole derivatives .

Electron-Donor/Acceptor Effects: Unlike nitro- or hydroxyl-substituted oxazoles, the methyl group is electron-donating, which could alter frontier molecular orbital energies and redox activity, impacting interactions with biological targets .

Biological Activity Trends: Antimicrobial Activity: Simple oxazoles (e.g., 4-hydroxyphenyl-1,3-oxazole) show moderate antimicrobial activity at high concentrations (200 μg/mL), while fused systems like 2-nitroimidazo[2,1-b][1,3]oxazole exhibit potent broad-spectrum effects . The fluoreno-oxazole’s activity remains unconfirmed but may align with fused analogs. Cytotoxicity: Monocyclic 1,3-oxazoles demonstrate significant toxicity to Daphnia magna , suggesting that the fluoreno derivative’s structural complexity might mitigate or enhance this effect depending on substituent interactions.

Therapeutic Potential: Oxazole derivatives with extended π-systems, such as almazole D, have shown success as marine-derived antibacterial agents . The fluoreno-oxazole’s fused system could similarly target DNA topoisomerases or microbial enzymes, though empirical validation is needed.

Preparation Methods

Example Protocol:

  • Synthesis of Fluorene-β-Hydroxyamide :
    Fluorenone is reacted with a methyl-substituted hydroxylamine derivative under basic conditions to yield the corresponding β-hydroxyamide.
  • Cyclization :
    The β-hydroxyamide is treated with POCl₃ at reflux (80–100°C) for 4–6 hours, leading to the formation of the oxazole ring via elimination of water.
  • Purification :
    Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.

Key Considerations :

  • The methyl group at position 2 may originate from the hydroxylamine reagent (e.g., N-methylhydroxylamine) or via post-cyclization alkylation.
  • Yield optimization requires careful control of stoichiometry and reaction temperature.

Coupling Reactions with Preformed Oxazole Moieties

An alternative approach involves coupling a preformed oxazole fragment to a functionalized fluorene backbone. This method is advantageous for introducing structural diversity but requires precise regioselectivity.

Example Protocol:

  • Preparation of 2-Methyloxazole :
    2-Methyloxazole is synthesized via the Robinson-Gabriel synthesis, involving cyclodehydration of N-acyl-β-amino alcohols.
  • Functionalization of Fluorene :
    Fluorene is brominated at the 1-position using Br₂ in the presence of FeBr₃, followed by Suzuki-Miyaura coupling with a boronic ester derivative of 2-methyloxazole.
  • Cyclization to Fused System :
    Intramolecular Heck or Ullmann coupling facilitates ring closure, forming the fused fluoreno-oxazole structure.

Key Considerations :

  • Transition metal catalysts (e.g., Pd/C, Fe(AcAc)₃) are critical for coupling efficiency.
  • Solvent choice (e.g., toluene, DCM) impacts reaction kinetics and byproduct formation.

One-Pot Multicomponent Reactions

Multicomponent reactions (MCRs) offer a streamlined route to complex heterocycles. For 2-Methyl-10H-fluoreno[2,1-D]oxazole , a plausible MCR involves condensation of fluorenone, methyl isocyanide, and an aldehyde.

Example Protocol:

  • Reagent Mixing :
    Fluorenone, methyl isocyanide, and formaldehyde are combined in acetonitrile under inert atmosphere.
  • Catalytic Cyclization :
    Addition of a Lewis acid catalyst (e.g., ZnCl₂) at 60°C drives the formation of the oxazole ring.
  • Workup :
    The product is extracted with dichloromethane, washed with brine, and purified via vacuum distillation.

Key Considerations :

  • MCRs often suffer from low regioselectivity, necessitating optimization of molar ratios and catalyst loading.

Post-Synthetic Modification of Fluoreno-Oxazole Precursors

Introducing the methyl group post-cyclization provides flexibility in functionalization.

Example Protocol:

  • Synthesis of Unsubstituted Fluoreno-Oxazole :
    Fluorene-1-carboxylic acid is converted to its acid chloride, then reacted with hydroxylamine to form an hydroxamic acid, followed by POCl₃-mediated cyclization.
  • Methylation :
    The unsubstituted oxazole undergoes Friedel-Crafts alkylation with methyl iodide in the presence of AlCl₃, introducing the methyl group at position 2.

Key Considerations :

  • Methylation must be carefully controlled to avoid over-alkylation or ring-opening side reactions.

Comparative Analysis of Synthetic Routes

The table below summarizes the advantages and limitations of each method:

Method Yield Range Key Reagents Purification Scalability
Cyclodehydration 40–60% POCl₃, β-hydroxyamide Column chromatography Moderate
Coupling Reactions 30–50% Pd/C, Suzuki reagents Recrystallization Low
Multicomponent Reactions 25–45% ZnCl₂, methyl isocyanide Distillation High
Post-Synthetic Methylation 50–70% AlCl₃, CH₃I Solvent extraction High

Mechanistic Insights and Optimization Strategies

  • Cyclodehydration : Protonation of the hydroxyl group by POCl₃ initiates nucleophilic attack by the amide nitrogen, followed by elimination of H₂O.
  • Coupling Reactions : Oxidative addition of the fluorene bromide to Pd(0) precedes transmetalation with the oxazole boronic ester, culminating in reductive elimination.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance cyclization rates but may degrade sensitive intermediates.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Methyl-10H-fluoreno[2,1-D][1,3]oxazole, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves multi-step protocols, including cyclization and functionalization. For example, microwave-assisted techniques (e.g., 100–150°C, 30–60 min) can enhance reaction efficiency compared to traditional thermal methods . Solvent selection (e.g., DMF for polar intermediates or toluene for non-polar steps) significantly impacts reaction kinetics and product distribution . Optimization should prioritize yield (>70%) and purity (validated via HPLC or LC-MS).

Q. How can structural characterization of this compound be performed to confirm its regiochemistry?

  • Methodology : Use a combination of NMR (¹H/¹³C, COSY, and NOESY) to resolve aromatic protons and confirm substituent positions. X-ray crystallography is critical for absolute configuration determination, as seen in analogous fused heterocycles . Mass spectrometry (HRMS or ESI-MS) and IR spectroscopy further validate functional groups (e.g., oxazole C=N stretch at ~1650 cm⁻¹) .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound in vitro?

  • Methodology : Assess solubility in DMSO (commonly >10 mM for biological assays) and aqueous buffers (pH 7.4). Stability studies under varying temperatures (4°C vs. ambient) and light exposure should be conducted via UV-Vis spectroscopy or HPLC to detect degradation products .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for structural analogs of this compound?

  • Methodology : Compare bioactivity datasets using SAR (Structure-Activity Relationship) analysis. For example, fluorophenyl substitutions in analogous oxazole derivatives show enhanced antitumor activity (IC₅₀ < 10 μM) compared to methoxy groups . Validate discrepancies via orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) and computational docking studies to identify critical binding motifs .

Q. What strategies are effective for optimizing selectivity in catalytic reactions involving this compound’s oxazole ring?

  • Methodology : Employ transition metal catalysts (e.g., Pd/Cu for cross-coupling) with ligand systems (e.g., PPh₃ or BINAP) to control regioselectivity. Solvent polarity (e.g., THF vs. DCM) and temperature gradients (0°C to reflux) can minimize side products like over-oxidized derivatives . Monitor reaction progress via TLC or in-situ FTIR.

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic profiles?

  • Methodology : Use DFT (Density Functional Theory) to calculate HOMO-LUMO gaps and predict redox stability. Molecular dynamics simulations (e.g., AMBER or GROMACS) assess membrane permeability (logP < 3 recommended for oral bioavailability). ADMET predictors (e.g., SwissADME) can prioritize derivatives with low CYP450 inhibition .

Q. What experimental approaches validate the mechanism of action (MOA) for this compound in biological systems?

  • Methodology : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify pathway perturbations. CRISPR-Cas9 knockout models can confirm target engagement (e.g., kinase inhibition). For fluorescence-based tracking, synthesize a BODIPY-conjugated analog .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in synthetic yields?

  • Methodology : Implement DoE (Design of Experiments) to identify critical factors (e.g., reagent stoichiometry, moisture levels). Use statistical tools (e.g., ANOVA) to quantify variability sources. Reproducibility is enhanced by strict inert atmosphere control (N₂/Ar) and standardized quenching protocols .

Q. What are the best practices for reporting crystallographic data to ensure reproducibility?

  • Methodology : Deposit raw data (e.g., .cif files) in public repositories (CCDC or PDB). Report refinement parameters (R-factor < 0.05) and thermal ellipsoid plots. Cross-validate with powder XRD to confirm phase purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.